molecular formula C5H6ClN3O2 B083867 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole CAS No. 13551-73-0

5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole

Cat. No. B083867
CAS RN: 13551-73-0
M. Wt: 175.57 g/mol
InChI Key: WBMBDRIOUHCVAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole has been explored through the nitration of 5-chloropyrazoles, yielding substituted 5-chloro-4-nitropyrazoles with significant yields. This process involves the use of a mixture of 100% nitric acid and 65% oleum or a mixture of 60% nitric acid and polyphosphoric acid. Additionally, the reaction of 5-chloro-1,3-dimethyl-4-nitropyrazole with ethyl cyanoacetate in DMSO in the presence of K2CO3 leads to the formation of ethyl 2-cyano-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetate (Bozhenkov et al., 2006).

Molecular Structure Analysis

The molecular structure of related pyrazole compounds has been studied extensively, with methods such as NMR, IR spectroscopy, and X-ray diffraction analysis providing insight into their configuration. These studies reveal the nonplanar nature of these molecules and the various angles formed between the planes of the lateral phenyl rings and the central pyrazole ring, highlighting the complex structural characteristics of pyrazole derivatives (Carlos Bustos et al., 2015).

Scientific Research Applications

  • Synthesis and Properties : The nitration of 5-chloropyrazoles, including 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole, was studied, demonstrating the formation of substituted pyrazoles. These compounds were synthesized using a mixture of nitric acid and oleum or a mixture of nitric acid and polyphosphoric acid, yielding 45–91% of the product. The reaction of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole with ethyl cyanoacetate led to the formation of related acetate compounds (Bozhenkov et al., 2006).

  • Palladium(II) Complexes and Cytotoxicity : The compound was used in the synthesis of new palladium(II) complexes bearing pyrazole-based Schiff base ligands. These complexes exhibited cytotoxic effects against squamous carcinoma cells and showed potential for use in medical research (Abu-Surrah et al., 2010).

  • Inhibition of α-Glucosidase : A study on pyrazolylpyridazine amines, synthesized using 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole, showed moderate in vitro yeast α-glucosidase inhibition. This suggests potential applications in managing conditions like diabetes (Chaudhry et al., 2017).

  • Antimicrobial and Antiinflammatory Activities : Derivatives of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole were synthesized and tested for antimicrobial, antiinflammatory, and antiproliferative activities. These compounds showed moderate to good activity, indicating their potential in pharmaceutical applications (Narayana et al., 2009).

  • Photocleavage and Antibacterial Studies : Some derivatives of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole showed promising results in DNA photocleavage studies and exhibited antibacterial potential. This indicates possible applications in biochemical research and drug development (Sharma et al., 2020).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Pyrazole derivatives, including 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole, have attracted attention due to their interesting pharmacological properties . Future research may focus on exploring these properties further and developing new synthesis methods for these compounds .

properties

IUPAC Name

5-chloro-1,3-dimethyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMBDRIOUHCVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299411
Record name 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole

CAS RN

13551-73-0
Record name 13551-73-0
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Record name 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
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Record name 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Concentrated H2SO4 (35 g) was added to 10 ml of 90% HNO3 and at 75°-85° C., 13 g (0.1 mol) of 5-chloro-1,3-dimethylpyrazole was added dropwise with stirring to maintain the temperature at 85° C. After completion of the addition, the mixture was heated at 75 -85° C. for 1.5 hr. The nitration mixture was cooled and poured into ice. The suspension was filtered and the solid was washed with water and dried to give 14.5 g of the title compound. m.p. 70° C.
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Synthesis routes and methods III

Procedure details

148.0 gms. of 5-chloro-1,3-dimethylpyrazole are added to 530 ml. of concentrated sulfuric acid at 0° and 370 ml. of fuming nitric acid are added dropwise with stirring. The reaction mixture is then stirred at 0° for 4 hours, poured over 250 gms. of ice and extracted with methylene chloride. 138 gms. of the product, 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole, are obtained from the dried organic phase as white crystals, m.p. 77°-78°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
KAA Safieh, FS Al-Masri, MT Ayoub… - … für Naturforschung B, 2011 - degruyter.com
A series of new 6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones (13a - e) and 1,3-dimethyl-5a,6a,7,8-tetrahydro-1H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazin-5(4H)-one (15) …
Number of citations: 3 www.degruyter.com
VA Savosik, GV Bozhenkov, AN Mirskova… - Russian journal of …, 2006 - Springer
5-Chloro-4-nitro-1H-pyrazoles reacted with arylsulfonyl-, cyano-, and acetylacetic acid esters in DMSO in the presence of potassium carbonate to give 5-[alkoxycarbonyl(acetyl, cyano, …
Number of citations: 5 link.springer.com
JR ZELLER - 1984 - ACS Publications
Reaction conditions which allowed for the large scale nitration of 5-Chloro-1,3-dimethyl-1H-pyrazole were developed which minimized the hazards generally associated with nitration …
Number of citations: 2 pubs.acs.org
KA Abu Safieh, AM Abu Mahthieh… - Monatshefte für Chemie …, 2007 - Springer
A novel method for the synthesis of a new series of 5-substituted 1,3-dimethyl pyrazolo[4,3-e][1,2,4]triazines is described. The new synthetic strategy is based on the classical Bischler 1,…
Number of citations: 12 link.springer.com
M Shtaiwi, M Alemleh, KA Abu-Safieh… - Polycyclic Aromatic …, 2023 - Taylor & Francis
The synthesis of novel 5-(2-((1(E/Z),2E)-1,3-disubstitutedallylidene)hydrazinyl)-1,3-dimethyl-4-nitro-1H-pyrazole (4a–k) was attempted via reaction involves a nucleophilic attack which …
Number of citations: 0 www.tandfonline.com
MA Abd ul‐Malik, RM Zaki… - Journal of …, 2018 - Wiley Online Library
The pyrazolopyrazine ring system is a very interesting class of heterocyclic compounds that were considered as important scaffolds of many efficacious biologically active agents that …
Number of citations: 15 onlinelibrary.wiley.com

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